2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde
Overview
Description
2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde, also known as MAA, is a chemical compound that is commonly used in scientific research. MAA is a versatile compound that can be used in a variety of applications due to its unique properties.
Scientific Research Applications
Synthesis and Industrial Applications
- Synthesis of Macrolide Antibiotics : 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde diethyl acetal is an important intermediate in the semi-synthesis of macrolide antibiotics. A study by Liang (2000) describes a new synthesis method, which is more suitable for industrial production due to its cost-effectiveness and ease of control (Liang, 2000).
Chemical Reaction Studies
- Gas Phase Reaction Mechanisms : Rotinov et al. (1999) conducted a combined experimental and theoretical study on the unimolecular elimination kinetics of 2-alkoxypropionic acids, including 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde, in the gas phase. This study helps in understanding the decomposition mechanisms to form acetaldehyde and other products (Rotinov et al., 1999).
Catalysis and Surface Reactions
- Surface-mediated Reactions : Liu et al. (2009) investigated the transformation of ethanol to its carbonyl compounds on Au(111) surfaces. The study provides insights into the mechanistic origin of gold-mediated oxidation of alcohols, which is relevant for understanding the role of 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde in such reactions (Liu et al., 2009).
Other Applications
- Radiosynthesis and Biodistribution : Glaser et al. (2008) conducted a study on the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, including 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde. This research contributes to the field of positron emission tomography (PET) imaging (Glaser et al., 2008).
Mechanism of Action
properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-9-4-5-11-7-6-10-3-2-8/h2H,3-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGENRCKJLAQXEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442347 | |
Record name | Acetaldehyde, [2-(2-methoxyethoxy)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132997-94-5 | |
Record name | Acetaldehyde, [2-(2-methoxyethoxy)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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